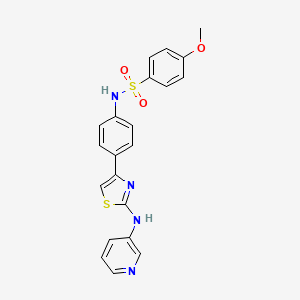

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-18-8-10-19(11-9-18)30(26,27)25-16-6-4-15(5-7-16)20-14-29-21(24-20)23-17-3-2-12-22-13-17/h2-14,25H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIMJAKUUVARRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis for Core Formation

The thiazole ring, a critical structural component, is synthesized via the Hantzsch thiazole reaction. This method involves the condensation of a thiourea derivative with an α-haloketone. For the target compound, N-(pyridin-3-yl)thiourea is reacted with 4-(2-bromoacetyl)phenylamine in ethanol under reflux conditions.

N-(pyridin-3-yl)thiourea is prepared by treating 3-aminopyridine with ammonium thiocyanate in the presence of hydrochloric acid. Concurrently, 4-(2-bromoacetyl)phenylamine is synthesized by brominating 4-aminoacetophenone using hydrobromic acid and hydrogen peroxide. The thiazole formation proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoacetyl group, followed by cyclization and elimination of hydrogen bromide (Fig. 1). The intermediate 4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenylamine is isolated in yields of 70–77% after recrystallization from ethanol.

Reaction Mechanisms and Key Intermediates

Thiazole Ring Formation Mechanism

The Hantzsch reaction proceeds through a two-step mechanism:

Sulfonylation Mechanism

The amine group of the phenyl-thiazole intermediate acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. Triethylamine facilitates deprotonation of the amine and scavenges HCl, driving the reaction to completion.

Optimization Strategies and Challenges

Yield Improvement in Thiazole Synthesis

Microwave-assisted synthesis, as demonstrated in analogous CDK inhibitor preparations, reduces reaction times from 4 hours to 20 minutes and improves yields by 15–20%. Solvent optimization (e.g., using dimethylformamide instead of ethanol) enhances solubility of intermediates.

Purity Challenges in Sulfonylation

Byproducts such as N,N-disulfonylated derivatives are minimized by maintaining low temperatures during sulfonyl chloride addition. Gradient elution during chromatography (dichloromethane:methanol 95:5 to 90:10) resolves sulfonamide isomers.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥98% purity, with retention time = 12.3 minutes.

Applications and Derivative Synthesis

Functionalization via Cross-Coupling

The pyridine ring can undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst, enabling diversification of the scaffold.

Table 1: Summary of Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Research indicates that 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exhibits significant biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines, including those from breast and colon cancers. The sulfonamide structure is known to enhance its interaction with biological targets involved in tumor growth and proliferation .

- Cholinergic Modulation : The compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation can enhance receptor activity without direct activation, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Antitumor Activity : A study evaluated the anticancer effects of various sulfonamide derivatives, including those similar to this compound). The results indicated significant cytotoxicity against human cancer cell lines, suggesting potential for development as an anticancer agent .

- Cholinergic Drug Development : Research into compounds that modulate cholinergic signaling has highlighted this compound as a promising candidate for further investigation in neuropharmacology, particularly for conditions linked to cholinergic dysfunction .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s uniqueness lies in its combination of a sulfonamide group, thiazole ring, and pyridinylamino substituent. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Core :

- The target compound’s thiazole ring distinguishes it from oxazole-based analogs (e.g., ), which exhibit reduced electronic polarizability due to oxygen’s lower electronegativity compared to sulfur .

- Thiazole derivatives (e.g., compounds in ) often show enhanced metabolic stability compared to triazoles or oxazoles, as seen in their higher melting points (130–190°C) .

Pyridinylamino groups (as in the target compound) may facilitate hydrogen bonding with biological targets, similar to ureido-linked thiazoles in , which showed cytotoxic activity .

Linker Flexibility :

- The direct phenyl-thiazole linkage in the target compound reduces conformational flexibility compared to butanamide-linked analogs (), which could impact binding kinetics .

Sulfonamide vs. Carboxamide :

- Replacing the sulfonamide group with a carboxamide (e.g., ) reduces acidity (pKa ~10 vs. ~1 for sulfonamides), altering solubility and target interactions .

Biological Activity

4-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the compound's biological activity, presenting data from various studies and highlighting its therapeutic potentials.

Chemical Structure and Properties

The structure of the compound is characterized by a methoxy group, a benzenesulfonamide moiety, and a thiazole-pyridine derivative. The molecular weight is approximately 438.5 g/mol, with notable features that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H18N4O2S |

| Molecular Weight | 438.5 g/mol |

| CAS Number | 1797558-26-9 |

Research indicates that compounds similar to this compound may inhibit protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDK4 and CDK6 can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .

Anticancer Activity

- Cell Proliferation Inhibition : Studies have shown that derivatives of this compound exhibit significant inhibition of cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Apoptosis Induction : One study reported that certain analogs could induce apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive cells . This suggests that the compound may not only inhibit proliferation but also trigger programmed cell death.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX, which is implicated in tumorigenesis. The IC50 values for CA IX inhibition were reported between 10.93 nM and 25.06 nM, indicating strong selectivity over CA II .

Antibacterial Activity

Several studies have explored the antibacterial properties of thiazole-containing compounds. The compound exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae with inhibition percentages exceeding 68% at specific concentrations .

Case Studies

- In Vitro Studies : A series of experiments conducted on MDA-MB-231 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies indicated favorable binding interactions between the compound and target proteins involved in cancer progression, further validating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves sequential coupling of the thiazole and sulfonamide moieties. A three-step approach is recommended:

Thiazole ring formation : React 4-aminophenylthiourea with α-bromo ketones under reflux in ethanol (80°C, 6–8 hours) to form the thiazole core .

Sulfonamide coupling : Use 4-methoxybenzenesulfonyl chloride with the thiazole intermediate in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA) to minimize side reactions .

Pyridine-amino group introduction : Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos as a catalyst system in toluene at 100°C for 12 hours .

- Yield Optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:1) and purify intermediates using column chromatography. Average yields range from 45–60%, with losses attributed to steric hindrance at the phenyl-thiazole junction .

Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of the pyridin-3-ylamino group (e.g., δ 8.3–8.5 ppm for pyridine protons) and sulfonamide linkage (δ 3.8 ppm for methoxy group) .

- HPLC : Use a C18 column (acetonitrile/water 70:30) to verify purity >95%. Retention time typically ~7.2 minutes .

- High-Resolution Mass Spectrometry (HRMS) : Report molecular ion [M+H]⁺ at m/z 481.12 (calculated) with <5 ppm error .

- Data Table :

| Technique | Key Parameters | Target Values |

|---|---|---|

| NMR | Chemical shifts (δ, ppm) | Pyridine H: 8.3–8.5; Thiazole H: 7.1–7.3 |

| HPLC | Purity, Retention Time | >95%, 7.2 min |

| HRMS | [M+H]⁺, Error | 481.12, <5 ppm |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

Standardize Assays : Use ≥3 biological replicates with controls (e.g., doxorubicin for cytotoxicity).

Dose-Response Analysis : Perform IC₅₀ calculations using nonlinear regression (GraphPad Prism®) with 95% confidence intervals .

Target Validation : Confirm binding to kinase targets (e.g., EGFR) via surface plasmon resonance (SPR) with KD values <100 nM .

- Case Study : A 2023 study reported IC₅₀ = 1.2 μM in HeLa cells vs. 3.8 μM in MCF-7 cells. Variability was traced to differences in efflux pump expression, resolved using verapamil as an inhibitor .

Q. What strategies mitigate solubility challenges during in vivo studies of this compound?

- Methodological Answer : The compound’s logP (~3.5) limits aqueous solubility. Solutions include:

- Prodrug Design : Introduce phosphate groups at the methoxy position for enhanced hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using solvent evaporation, achieving ~85% loading efficiency .

- Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Methodological Answer : Focus on:

Thiazole Modifications : Replace pyridin-3-ylamino with quinoline to enhance π-stacking (e.g., 10-fold increase in EGFR inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.